酮洛芬-d5

概述

描述

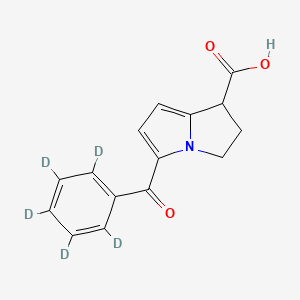

Ketorolac-d5 is a deuterated form of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The deuterium atoms in Ketorolac-d5 replace the hydrogen atoms, which can enhance the compound’s stability and provide unique pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ketorolac.

科学研究应用

Ketorolac-d5 is widely used in scientific research for various applications:

Pharmacokinetic Studies: The deuterium atoms in Ketorolac-d5 provide a unique isotopic signature that can be tracked using mass spectrometry. This allows researchers to study the absorption, distribution, metabolism, and excretion of Ketorolac in biological systems.

Metabolism Studies: Ketorolac-d5 is used to study the metabolic pathways of Ketorolac in the body. The deuterium atoms can help identify specific metabolites and their formation rates.

Drug Interaction Studies: Researchers use Ketorolac-d5 to study potential drug-drug interactions. The deuterium atoms can help distinguish between the parent drug and its metabolites, providing insights into the mechanisms of drug interactions.

Analytical Chemistry: Ketorolac-d5 is used as an internal standard in analytical chemistry to quantify Ketorolac levels in biological samples. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry.

作用机制

Target of Action

Ketorolac-d5, like its parent compound Ketorolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Ketorolac-d5 acts by competitively inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . Although it is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition . The COX-2 enzyme is inducible and is responsible for the production of prostaglandins that mediate pain and inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, Ketorolac-d5 disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Prostaglandins are involved in various physiological processes, including the regulation of inflammation, pain perception, and body temperature. Therefore, the inhibition of prostaglandin synthesis by Ketorolac-d5 can lead to a reduction in these responses .

Pharmacokinetics

Ketorolac is administered as the tromethamine salt orally, intramuscularly, intravenously, and as a topical ophthalmic solution . It has a high bioavailability, with 80-100% for oral administration and 100% for intravenous/intramuscular administration . It is metabolized in the liver and has an elimination half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted by the kidneys .

Result of Action

The primary result of Ketorolac-d5’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, it reduces the physiological responses mediated by these compounds. This makes it a useful tool in the management of conditions such as postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .

Action Environment

The action of Ketorolac-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual patient factors such as age, weight, renal function, and liver function can also influence the drug’s pharmacokinetics and pharmacodynamics .

生化分析

Biochemical Properties

Ketorolac-d5 plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Ketorolac-d5 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . The interaction between Ketorolac-d5 and COX enzymes involves the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

Ketorolac-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of COX enzymes by Ketorolac-d5 leads to a decrease in prostaglandin levels, which in turn affects cell signaling pathways involved in inflammation and pain perception . Additionally, Ketorolac-d5 has been shown to modulate the expression of genes related to inflammation and immune response. This modulation can result in altered cellular metabolism, as prostaglandins play a role in regulating metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Ketorolac-d5 involves the competitive inhibition of COX enzymes. Ketorolac-d5 binds to the active site of COX-1 and COX-2, blocking the access of arachidonic acid to the catalytic site. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins . The binding interactions between Ketorolac-d5 and COX enzymes are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ketorolac-d5 can change over time due to its stability and degradation. Ketorolac-d5 is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . In in vitro studies, the anti-inflammatory and analgesic effects of Ketorolac-d5 are observed within a few hours of administration and can last for several hours. In in vivo studies, the compound’s effects are influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Dosage Effects in Animal Models

The effects of Ketorolac-d5 vary with different dosages in animal models. At low doses, Ketorolac-d5 effectively reduces inflammation and pain without significant adverse effects . At high doses, the compound can cause gastrointestinal ulceration, renal toxicity, and delayed bone healing . These toxic effects are dose-dependent and are more pronounced with prolonged administration. Animal studies have shown that short-term use of Ketorolac-d5 at therapeutic doses is generally safe and effective .

Metabolic Pathways

Ketorolac-d5 is metabolized primarily in the liver through hydroxylation and conjugation pathways. The key metabolic pathway involves the conjugation of Ketorolac-d5 with glucuronic acid, mediated by the enzyme UDP-glucuronosyltransferase (UGT) 2B7 . Additionally, phase I metabolism of Ketorolac-d5 involves the cytochrome P450 enzymes CYP2C8 and CYP2C9, which hydroxylate the compound . These metabolic pathways result in the formation of inactive metabolites that are excreted primarily in the urine .

Transport and Distribution

Ketorolac-d5 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound is highly protein-bound in the plasma, which affects its distribution and bioavailability . Ketorolac-d5 is distributed to various tissues, including the liver, kidneys, and gastrointestinal tract, where it exerts its pharmacological effects . The transport of Ketorolac-d5 across cell membranes is facilitated by specific transporters, although the exact transporters involved are not well characterized .

Subcellular Localization

The subcellular localization of Ketorolac-d5 is primarily in the cytoplasm, where it interacts with COX enzymes. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its localization in the cytoplasm allows it to effectively inhibit COX enzymes and reduce prostaglandin synthesis . The activity and function of Ketorolac-d5 are closely linked to its ability to access and bind to the active sites of COX enzymes within the cytoplasm .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketorolac-d5 involves the incorporation of deuterium atoms into the Ketorolac molecule. One common method is the hydrogen-deuterium exchange reaction, where Ketorolac is treated with deuterium gas in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to ensure efficient deuterium incorporation.

Another method involves the use of deuterated reagents in the synthesis of Ketorolac. For example, starting from deuterated benzoyl chloride and reacting it with 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid in the presence of a base can yield Ketorolac-d5. This method allows for precise control over the deuterium incorporation and can be performed under milder reaction conditions.

Industrial Production Methods

Industrial production of Ketorolac-d5 follows similar synthetic routes but on a larger scale. The hydrogen-deuterium exchange reaction is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The use of deuterated reagents can also be scaled up for industrial production, although it may be more expensive due to the cost of deuterated starting materials.

化学反应分析

Types of Reactions

Ketorolac-d5 undergoes similar chemical reactions as Ketorolac, including:

Oxidation: Ketorolac-d5 can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert Ketorolac-d5 to its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group. Halogenation, nitration, and sulfonation are common substitution reactions for Ketorolac-d5.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents. These reactions typically occur under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. These reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Halogenation reactions use reagents like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid. Sulfonation reactions typically use sulfur trioxide or chlorosulfonic acid.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ketorolac-d5. These products are often used to study the metabolism and pharmacokinetics of Ketorolac in biological systems.

相似化合物的比较

Similar Compounds

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties. Unlike Ketorolac-d5, Ibuprofen is less potent and has a shorter duration of action.

Naproxen: A longer-acting NSAID with similar uses. Naproxen has a different chemical structure and a longer half-life compared to Ketorolac-d5.

Diclofenac: A potent NSAID with similar anti-inflammatory properties. Diclofenac has a different mechanism of action, primarily inhibiting COX-2.

Uniqueness of Ketorolac-d5

Ketorolac-d5 is unique due to its deuterium incorporation, which provides enhanced stability and distinct pharmacokinetic properties. This makes it particularly useful in scientific research for studying the metabolism and pharmacokinetics of Ketorolac. Additionally, its potent analgesic and anti-inflammatory properties make it a valuable tool for studying pain and inflammation mechanisms.

属性

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)

![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)